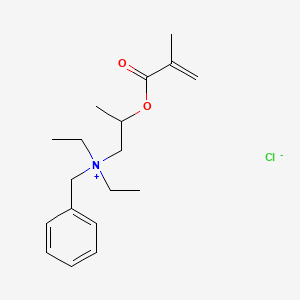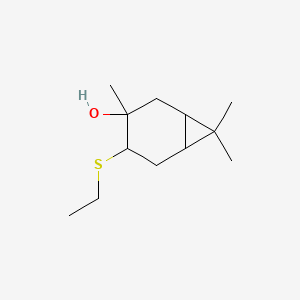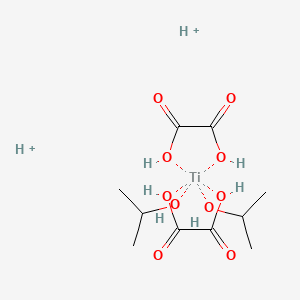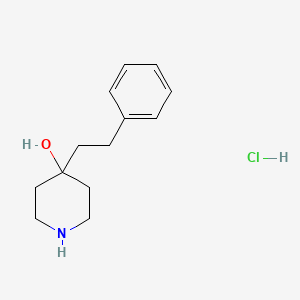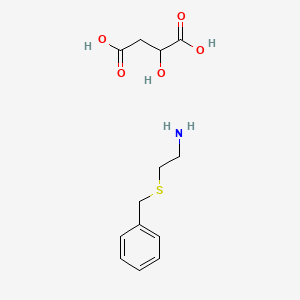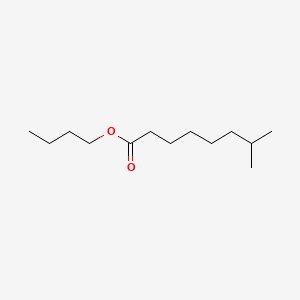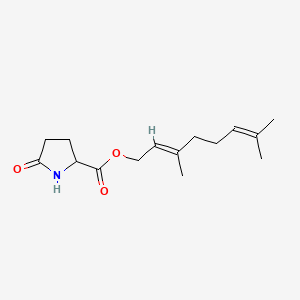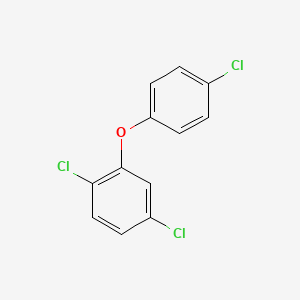![molecular formula C17H11N3O3 B12669078 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate CAS No. 94213-41-9](/img/structure/B12669078.png)
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by the presence of two isocyanate groups (-N=C=O) and are widely used in the production of polyurethanes, which are versatile polymers used in various applications such as foams, coatings, adhesives, and elastomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate typically involves the phosgenation of corresponding amines. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] where RNH₂ is the amine and COCl₂ is phosgene . This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, special precautions are required during this process .
Industrial Production Methods
In industrial settings, the production of diisocyanates often involves large-scale phosgenation processes. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored . Additionally, bio-based production methods are being investigated to address environmental concerns associated with traditional synthetic routes .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate undergoes various types of reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethane linkages under mild conditions.
Amines: Reacts with amines to form ureas, typically under ambient conditions.
Water: Reacts with water to form amines and carbon dioxide, often catalyzed by acids or bases.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate has several scientific research applications, including:
Polyurethane Production: Used as a key monomer in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Material Science: Investigated for its potential in developing advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Explored for use in drug delivery systems and medical devices due to its biocompatibility and reactivity.
Mechanism of Action
The mechanism of action of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of polyurethanes and other polymers . The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages .
Comparison with Similar Compounds
Similar Compounds
Methylene Diphenyl Diisocyanate (MDI): Another widely used diisocyanate with similar applications in polyurethane production.
Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams and coatings.
Hexamethylene Diisocyanate (HDI): Utilized in high-performance surface coatings.
Uniqueness
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its structure allows for the formation of specialized polyurethanes with tailored mechanical and chemical properties .
Properties
CAS No. |
94213-41-9 |
|---|---|
Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2,4-diisocyanato-1-[(3-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-13(3-2-4-16(12)19-10-22)7-14-5-6-15(18-9-21)8-17(14)20-11-23/h2-6,8H,7H2,1H3 |
InChI Key |
TXWSTJWCMLPFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


